4-Methoxy-2,5-dimethylbenzoic acid

Vue d'ensemble

Description

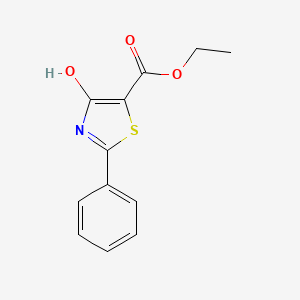

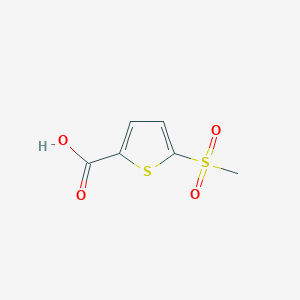

4-Methoxy-2,5-dimethylbenzoic acid is a chemical compound with the CAS Number: 58106-26-6 . It has a molecular weight of 180.2 and its IUPAC name is 4-methoxy-2,5-dimethylbenzoic acid . It is a solid substance .

Molecular Structure Analysis

The InChI code for 4-Methoxy-2,5-dimethylbenzoic acid is1S/C10H12O3/c1-6-5-9 (13-3)7 (2)4-8 (6)10 (11)12/h4-5H,1-3H3, (H,11,12) . This indicates the molecular structure of the compound. Chemical Reactions Analysis

4-Methoxy-2,5-dimethylbenzoic acid readily forms complexes with Mn (II), Co (II), Ni (II), Cu (II), Zn (II) and Cd (II) . It may also be used in the synthesis of 4-methoxy-2-methylbenzoates of Y (III) and lanthanides (III) (La to Lu, excluding Pm) .Applications De Recherche Scientifique

Antimicrobial and Anticancer Activity

- Research Focus : The chloroform extract of lichen Parmelia erumpens, containing 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, showed significant antimicrobial and anticancer activities. This compound exhibited potent activity against bacteria and fungi, with minimal inhibitory concentrations ranging from 0.06 to 16 μg ml−1. It also demonstrated anticancer potential in various cell lines through apoptosis, suggesting its use as a drug target after further clinical evaluation (Aravind et al., 2014).

Chemical Reactions and Intermediates

- Study of Reactions : Research on the reactions of 4-methoxy- and 4-chloro-3,5-dinitrobenzoic acids with hydroxide ion in aqueous dimethyl sulfoxide revealed the formation of anionic σ-complexes and intermediate complexes, indicating the chemical significance of these compounds in nucleophilic substitution reactions (HasegawaYoshinori, 1983).

Corrosion Inhibition

- Corrosion Inhibition : A study on 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole (4-MOX) as a corrosion inhibitor for mild steel in sulfuric acid found that it exhibited high efficiency, suggesting its potential as a protective agent in corrosive environments. The study provided insights into the adsorption behavior and thermodynamic properties of this compound (Bouklah et al., 2006).

Synthesis and Characterization

- Synthesis Studies : Various studies have focused on the synthesis and characterization of compounds related to 4-methoxy-2,5-dimethylbenzoic acid. These include the synthesis of derivatives like 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid and 2-amino-4,5-dimethylbenzoic acid, contributing to the understanding of their chemical structures and potential applications (Wang Yu, 2008); (Cheng Lin, 2013).

Structural Studies

- Crystal Structure Analysis : Research on the structures of compounds like 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid has provided insights into their molecular configurations, including planar structures and specific hydrogen-bonding patterns. Such studies are crucial for understanding the physical and chemical properties of these compounds (Barich et al., 2004).

Safety And Hazards

The safety data sheet for a similar compound, Benzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

Propriétés

IUPAC Name |

4-methoxy-2,5-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6-5-9(13-3)7(2)4-8(6)10(11)12/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUIXMXEFZKIBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372871 | |

| Record name | 4-methoxy-2,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2,5-dimethylbenzoic acid | |

CAS RN |

58106-26-6 | |

| Record name | 4-methoxy-2,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[3,2-b]thiophene-2-carbohydrazide](/img/structure/B1302434.png)

![1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-ol](/img/structure/B1302445.png)

![4-(3-methoxypropyl)-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1302466.png)

![3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B1302468.png)